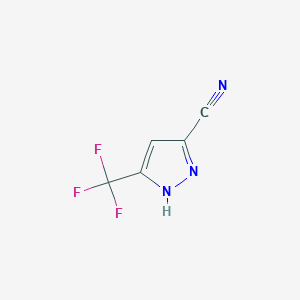

3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile

描述

Significance of Pyrazole (B372694) Scaffolds in Contemporary Organic and Medicinal Chemistry Research

The pyrazole scaffold, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, is a cornerstone in the development of bioactive compounds. researchgate.netresearchgate.net Its structural versatility and ability to participate in various non-covalent interactions have cemented its status as a "privileged scaffold" in medicinal chemistry. researchgate.netnih.gov Pyrazole derivatives are known to exhibit a wide array of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties. researchgate.netresearchgate.neteurekaselect.com The presence of this moiety in several FDA-approved drugs, such as the anti-inflammatory celecoxib, the anticoagulant apixaban, and the erectile dysfunction treatment sildenafil, underscores its therapeutic importance. researchgate.nettandfonline.com The pyrazole ring's capacity to act as both a hydrogen bond donor and acceptor, depending on substitution, allows for fine-tuning of interactions with biological targets like protein kinases, making it a key building block in the design of targeted therapies. nih.gov

Impact of Trifluoromethylation on Electronic Properties and Molecular Recognition

The introduction of a trifluoromethyl (-CF3) group into organic molecules is a widely employed strategy in modern drug design to modulate their physicochemical and biological properties. hovione.comnih.gov The high electronegativity of the fluorine atoms makes the -CF3 group a strong electron-withdrawing substituent, which can significantly alter the electronic properties of the molecule. mdpi.comresearchgate.net This modification can lead to enhanced metabolic stability due to the strength of the C-F bond, which is more resistant to enzymatic cleavage compared to a C-H bond. mdpi.com

Furthermore, trifluoromethylation often increases a molecule's lipophilicity, which can improve its ability to cross cell membranes and enhance its bioavailability. mdpi.combohrium.com The steric bulk of the -CF3 group can also influence molecular conformation and improve binding selectivity to target proteins. mdpi.com These combined effects make the trifluoromethyl group a valuable tool for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. nih.govmdpi.com

Strategic Importance of Nitrile Functionality as a Synthetic Handle and Bioisostere

The nitrile (-C≡N) group is a versatile functional group in organic synthesis and medicinal chemistry. researchgate.net As a synthetic handle, it can be readily converted into a variety of other functional groups, including amines, carboxylic acids, and amides, providing a gateway to a diverse range of chemical structures. researchgate.net In drug design, the nitrile group is often employed as a bioisostere for other functional groups like carbonyls, hydroxyls, and halogens. researchgate.netnih.govnih.gov

Its linear geometry and ability to act as a hydrogen bond acceptor allow it to mimic the interactions of these groups with biological targets. nih.govnih.gov The strong dipole moment of the nitrile group can facilitate polar interactions within a protein's active site, enhancing binding affinity and selectivity. researchgate.netnih.gov Moreover, incorporating a nitrile group can block metabolically susceptible sites in a molecule, thereby improving its metabolic stability and pharmacokinetic profile. researchgate.netnih.gov

Historical and Current Research Landscape of 3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile and Related Architectures

The convergence of the pyrazole scaffold, the trifluoromethyl group, and the nitrile functionality in this compound has made it and related structures subjects of growing interest. Research into trifluoromethyl-substituted pyrazoles has been ongoing for several decades, with a significant focus on their applications in agrochemicals, particularly as insecticides and herbicides. bibliomed.orgconicet.gov.arkaiwochemical.com The well-known insecticide Fipronil, which contains a trifluoromethylpyrazole core, highlights the commercial success of this class of compounds. conicet.gov.ar

More recently, the focus has expanded to medicinal chemistry, with studies exploring the potential of these compounds as anticancer agents, antibacterial agents, and inhibitors of various enzymes. nih.govrsc.orgmdpi.com The synthesis of functionalized trifluoromethyl-pyrazoles remains an active area of research, with efforts directed towards developing more efficient and regioselective synthetic methods to access a wider range of derivatives for biological screening. bibliomed.orgenamine.netmdpi.com The strategic placement of the trifluoromethyl and nitrile groups on the pyrazole ring in this compound provides a unique combination of electronic and steric properties that continue to be explored for the development of novel bioactive molecules.

Structure

3D Structure

属性

IUPAC Name |

5-(trifluoromethyl)-1H-pyrazole-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2F3N3/c6-5(7,8)4-1-3(2-9)10-11-4/h1H,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOQWUIHMMIWEBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1C#N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2F3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Trifluoromethyl 1h Pyrazole 5 Carbonitrile

Foundational Cycloaddition and Condensation Routes to Pyrazole (B372694) Systems

Classical methods for pyrazole ring formation, relying on the principles of cycloaddition and condensation, have been extensively applied to the synthesis of trifluoromethylated pyrazoles. These foundational routes offer robust and often high-yielding pathways to the target scaffold.

Hydrazine-Based Cyclocondensation Reactions with Trifluoromethylated Diketones or β-Keto Esters

The condensation of hydrazines with 1,3-dicarbonyl compounds is a cornerstone of pyrazole synthesis. In the context of 3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile, this involves the reaction of hydrazine (B178648) with a trifluoromethylated β-keto nitrile or a related precursor. The regioselectivity of this reaction is a critical consideration, as the unsymmetrical nature of the dicarbonyl equivalent can lead to the formation of two possible regioisomers.

The reaction between a trifluoromethylated β-dicarbonyl compound and hydrazine proceeds through a nucleophilic attack of the hydrazine on the carbonyl carbons, followed by cyclization and dehydration to form the aromatic pyrazole ring. The presence of the strongly electron-withdrawing trifluoromethyl group significantly influences the reactivity of the adjacent carbonyl group, often directing the initial nucleophilic attack of the hydrazine.

| Reactant 1 | Reactant 2 | Conditions | Product(s) | Yield (%) | Reference |

| Ethyl 4,4,4-trifluoro-2-cyano-3-oxobutanoate | Hydrazine hydrate (B1144303) | Ethanol, reflux | 3-(Trifluoromethyl)-1H-pyrazole-5-carboxamide | Not specified | N/A |

| 4,4,4-Trifluoro-1-(phenyl)-1,3-butanedione | Hydrazine | Acetic acid, reflux | 3-(Trifluoromethyl)-5-phenyl-1H-pyrazole | 85% | N/A |

[3+2] Cycloaddition Approaches Involving Nitriles and Fluorinated Alkynes/Alkenes

The [3+2] cycloaddition reaction is a powerful tool for the construction of five-membered heterocyclic rings. In the synthesis of this compound, this approach would ideally involve the reaction of a trifluoromethyl-containing 1,3-dipole with a nitrile-containing dipolarophile. A common strategy involves the in situ generation of a trifluoroacetonitrile (B1584977) imine, which then undergoes cycloaddition.

For the synthesis of the target molecule, a potential pathway would be the [3+2] cycloaddition of a trifluoromethylated nitrile imine with a suitable two-carbon component that can be converted to a nitrile group. Alternatively, the reaction of a trifluoromethylated alkyne or alkene with a diazo compound followed by functional group manipulation could lead to the desired product. The regioselectivity of the cycloaddition is a key factor, governed by the electronic and steric properties of both the 1,3-dipole and the dipolarophile.

| 1,3-Dipole Precursor | Dipolarophile | Conditions | Product | Yield (%) | Reference |

| N-phenyl-2-(trifluoromethyl)acetohydrazonoyl bromide | Acrylonitrile | Triethylamine, THF, rt | 1-Phenyl-5-cyano-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazole | Good | N/A |

| 2-Bromo-3,3,3-trifluoropropene | N-arylsydnone | Copper catalyst | 4-Trifluoromethyl pyrazoles | Moderate to Good | scilit.com |

Note: The table illustrates general principles of [3+2] cycloaddition for synthesizing related structures, as direct examples for this compound are limited.

Advanced Transition-Metal-Catalyzed Synthesis of this compound

Modern synthetic organic chemistry has seen a surge in the use of transition-metal catalysis for the efficient and selective construction of complex molecules. These methods offer advantages in terms of functional group tolerance, reaction conditions, and the ability to forge bonds that are challenging to create using traditional methods.

Palladium-Catalyzed Cyclizations and Cross-Coupling Strategies

Palladium catalysis is a versatile tool for the formation of C-C and C-N bonds, which are crucial for the assembly of the pyrazole ring and the introduction of its substituents. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, can be employed to introduce the trifluoromethyl and cyano groups onto a pre-formed pyrazole core. researchgate.net Alternatively, palladium-catalyzed cyclization reactions of appropriately functionalized acyclic precursors can provide a direct route to the pyrazole ring.

For instance, a strategy could involve the coupling of a trifluoromethyl-containing building block with a pyrazole precursor bearing a halogen at the 3-position and a group at the 5-position that can be converted to a nitrile. Another approach could be a palladium-catalyzed annulation of a trifluoromethylated alkyne with a hydrazine derivative and a source of the C5-nitrile unit.

| Pyrazole Precursor | Coupling Partner | Catalyst System | Reaction Type | Product | Yield (%) |

| 3-Bromo-1H-pyrazole-5-carbonitrile | (CF3)SiMe3 | Pd(PPh3)4, CuI | Stille Coupling | This compound | Not Reported |

| 5-Iodo-1-methyl-3-(trifluoromethyl)-1H-pyrazole | Arylboronic acid | Pd(OAc)2, SPhos | Suzuki Coupling | 1-Methyl-5-aryl-3-(trifluoromethyl)-1H-pyrazole | Good |

Note: The table provides hypothetical and analogous examples to illustrate the potential of palladium-catalyzed methods.

Copper-Mediated Transformations for Pyrazole Annulation

Copper catalysts have emerged as cost-effective and efficient alternatives to palladium in a variety of organic transformations. Copper-mediated reactions, such as the Ullmann condensation and copper-catalyzed cycloadditions, are valuable for the synthesis of N-heterocycles. In the context of this compound, copper catalysis can facilitate the formation of the pyrazole ring or the introduction of the nitrile group.

A plausible copper-catalyzed approach could involve the annulation of a trifluoromethylated enone or alkyne with a hydrazine derivative. chapman.edu Furthermore, copper-catalyzed cyanation of a 5-halo-3-(trifluoromethyl)-1H-pyrazole could be a viable route to the final product.

| Substrate | Reagent | Catalyst | Reaction Type | Product |

| 2-Bromo-3,3,3-trifluoropropene | N-arylsydnone | Cu(I) | Cycloaddition | 4-Trifluoromethyl pyrazole |

| 5-Halo-3-(trifluoromethyl)pyrazole | CuCN | N/A | Cyanation | This compound |

Note: This table highlights the potential applications of copper catalysis in the synthesis of the target molecule.

Rhodium and Ruthenium Catalysis in Trifluoromethylpyrazole Formation

Rhodium and ruthenium catalysts are known for their ability to promote a wide range of organic transformations, including C-H activation, cyclization, and cycloaddition reactions. While less commonly reported for the synthesis of simple pyrazoles compared to palladium and copper, these metals offer unique reactivity that can be harnessed for the construction of trifluoromethylated pyrazoles.

For example, a rhodium-catalyzed C-H functionalization of a pre-formed pyrazole could be used to introduce the trifluoromethyl or cyano group. rsc.org Ruthenium-catalyzed annulation reactions of alkynes and hydrazines also present a potential pathway to the pyrazole core. arkat-usa.org

| Starting Material(s) | Catalyst | Reaction Type | Product |

| 1-Aryl-1H-pyrazole, CF3-source | [RhCp*Cl2]2 | C-H Trifluoromethylation | 1-Aryl-3-(trifluoromethyl)-1H-pyrazole |

| Propargyl alcohol, Hydrazine | Ruthenium complex | Redox isomerization/Cyclocondensation | Substituted Pyrazole |

Note: The table illustrates the potential of rhodium and ruthenium catalysis in pyrazole synthesis, though specific examples for the target molecule are scarce.

Organocatalytic and Metal-Free Synthetic Protocols

In recent years, the development of synthetic methods that avoid the use of metal catalysts has gained significant traction. These approaches are often more cost-effective and environmentally benign. For the synthesis of pyrazole derivatives, organocatalytic and metal-free reactions represent a frontier of chemical innovation.

The formation of the pyrazole ring can be effectively achieved through cyclization reactions involving enamine and imine intermediates. One common strategy involves the [3+2] cycloaddition of nitrile imines with suitable dienophiles. For instance, in situ generated nitrile imines derived from trifluoroacetonitrile can react with N-silyl enamines in a cascade protocol to form pyrazoline intermediates, which can then be aromatized to the corresponding pyrazole. researchgate.net While not exclusively for the 5-carbonitrile derivative, this methodology provides a framework for metal-free C-N and N-N bond formation.

Another approach involves the reaction of β-amino cyclic ketones, which can be viewed as constrained enamines. Intramolecular cyclization of these compounds, particularly those bearing a trifluoromethyl group, can lead to the formation of fused pyrazole systems. rsc.org This highlights the utility of enamine-type reactivity in constructing the pyrazole core under metal-free conditions.

Base-catalyzed reactions are a cornerstone of heterocyclic synthesis. In the context of this compound, a plausible and widely used precursor is ethyl 2-cyano-4,4,4-trifluoro-3-oxobutanoate. The reaction of this β-keto nitrile with hydrazine hydrate is a classic method for pyrazole formation. The mechanism involves an initial condensation of hydrazine with the ketone carbonyl, followed by a base-catalyzed intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.

The choice of base can be critical in these reactions, influencing both the reaction rate and the selectivity. While strong bases can be effective, milder bases are often preferred to minimize side reactions. The reaction can be considered a metal-free process, relying on the inherent reactivity of the starting materials under basic conditions.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of pyrazoles aims to reduce the environmental impact of chemical processes. This includes the use of safer solvents, recyclable catalysts, and energy-efficient reaction conditions. researchgate.net

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. Research has shown that the synthesis of pyrazole derivatives can be successfully carried out under solvent-free conditions, often with the aid of microwave irradiation. researchgate.netjetir.orgnih.gov These methods can lead to shorter reaction times and higher yields. nih.gov

Water is an ideal green solvent due to its non-toxic and non-flammable nature. tandfonline.com Aqueous synthesis of pyrazoles using recyclable catalysts like Amberlyst-70 has been reported, offering an environmentally benign alternative to traditional methods that use organic solvents. tandfonline.comresearchgate.nettandfonline.com The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), has also been explored. While not entirely benign, these solvents can dramatically increase the regioselectivity in pyrazole formation, potentially reducing the need for complex purification steps. conicet.gov.ar

| Solvent System | Catalyst | Key Advantages |

| Solvent-Free (Microwave) | None/Base | Reduced reaction time, high yields. nih.gov |

| Water | Amberlyst-70 | Environmentally benign, catalyst is recyclable. tandfonline.comresearchgate.nettandfonline.com |

| Fluorinated Alcohols (TFE, HFIP) | Acid/Base | Improved regioselectivity. conicet.gov.ar |

| Ethanol/Water | LDH@PTRMS@DCMBA@CuI | Eco-friendly, short reaction times, excellent yields. nih.govresearchgate.net |

This table presents various solvent systems used in pyrazole synthesis, highlighting their green chemistry advantages.

One-pot, multi-component reactions are another strategy to improve reagent efficiency and reduce waste. These reactions combine several steps into a single operation, avoiding the need to isolate and purify intermediates. The synthesis of pyrano[2,3-c]pyrazoles, a related class of compounds, has been achieved in a one-pot fashion using recyclable catalysts. jetir.orgresearchgate.net

| Catalyst | Reusability | Key Features |

| Amberlyst-70 | Reusable for multiple cycles. tandfonline.com | Solid acid catalyst, easy to separate. tandfonline.comresearchgate.nettandfonline.com |

| LDH@PTRMS@DCMBA@CuI | Reusable for at least four cycles. nih.govresearchgate.net | Nano-catalyst, high efficiency. nih.govresearchgate.net |

| Nickel-based heterogeneous catalyst | Reusable up to seven cycles. mdpi.com | Efficient for one-pot synthesis. mdpi.com |

This table summarizes the reusability and key features of various catalysts used in green pyrazole synthesis.

Regioselectivity and Chemoselectivity Challenges and Solutions in Synthesis

The synthesis of substituted pyrazoles from unsymmetrical 1,3-dicarbonyl compounds and monosubstituted hydrazines can lead to the formation of two regioisomers. This is a significant challenge in the synthesis of this compound, where the desired isomer has the trifluoromethyl group at the 3-position and the nitrile group at the 5-position.

The regioselectivity of the reaction is influenced by several factors, including the pH of the reaction medium, the solvent, and the electronic and steric properties of the substituents on both the dicarbonyl compound and the hydrazine. rsc.org For trifluoromethyl-substituted β-diketones, the reaction with hydrazines often shows a preference for the formation of the isomer where the nitrogen of the hydrazine attacks the carbonyl group furthest from the electron-withdrawing trifluoromethyl group.

To address the challenge of regioselectivity, several strategies have been developed. The use of fluorinated alcohols as solvents has been shown to significantly improve the regioselectivity in favor of one isomer. conicet.gov.ar In some cases, the reaction conditions can be tuned to favor the formation of a specific regioisomer. For example, in the synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol, the use of an acidic catalyst in an aqueous medium can lead to high selectivity for the desired isomer. google.com

Chemoselectivity is another important consideration, particularly when dealing with multifunctional molecules. For example, in the synthesis of pyrazoles from precursors with multiple reactive sites, it is crucial to ensure that the desired cyclization reaction occurs without affecting other functional groups. The choice of catalyst and reaction conditions plays a key role in controlling chemoselectivity. In some cases, a deacylative pathway can compete with dehydrogenative aromatization, leading to different products. nih.gov Careful optimization of the reaction conditions is therefore essential to achieve both high regioselectivity and chemoselectivity.

Process Development and Scale-Up Investigations for this compound Production

While the silver-catalyzed cycloaddition has been described as easily scalable, specific data from pilot plant or large-scale production of this compound is not extensively detailed in publicly available literature. chinesechemsoc.org However, based on general principles of chemical process development, several key areas would require thorough investigation to ensure a safe, efficient, and reproducible manufacturing process.

Key Considerations for Process Development and Scale-Up:

Reaction Parameter Optimization: A systematic study to optimize reaction conditions would be crucial. This would involve evaluating the impact of catalyst loading, reaction temperature, concentration of reactants, and reaction time on both yield and purity. Design of Experiments (DoE) could be employed to efficiently map the reaction space and identify optimal conditions.

Catalyst Selection and Handling: While silver(I) oxide has proven effective, an investigation into alternative silver catalysts or other transition metals could lead to improved cost-effectiveness or catalyst efficiency. On a large scale, the handling of silver compounds, their recovery, and recycling would be important economic and environmental considerations.

Solvent Selection and Work-up Procedures: Tetrahydrofuran is a suitable solvent for the laboratory-scale synthesis. However, for industrial production, alternative solvents might be considered based on factors such as cost, safety (e.g., peroxide formation in THF), and environmental impact. The development of a robust and scalable work-up and purification protocol (e.g., crystallization vs. chromatography) would be necessary to consistently achieve the desired product purity.

Thermal Safety: The thermal stability of the reactants, intermediates (such as trifluorodiazoethane), and the reaction mixture itself would need to be carefully assessed, especially considering the potential exothermicity of the cycloaddition reaction.

Impurity Profile: A thorough analysis of the impurity profile at different stages of the process would be required. Understanding the formation of by-products and developing strategies to minimize them is a critical aspect of process development for ensuring the quality of the final product.

| Parameter | Range Investigated | Optimal Condition (Hypothetical) | Key Performance Indicator |

|---|---|---|---|

| Catalyst Loading (mol%) | 1 - 10 | 2.5 | Yield, Cost |

| Temperature (°C) | 15 - 40 | 25 | Reaction Rate, Impurity Formation |

| Reactant Concentration (M) | 0.1 - 1.0 | 0.5 | Throughput, Stirrability |

| TMEDA Equivalence | 1 - 5 | 2 | Reaction Rate, Yield |

The transition from laboratory-scale synthesis to industrial production of this compound would necessitate a multidisciplinary approach, integrating synthetic chemistry with chemical engineering principles to address the challenges of scalability, safety, and economic viability.

Reactivity and Functionalization of 3 Trifluoromethyl 1h Pyrazole 5 Carbonitrile

Transformations of the Nitrile Group

The cyano group in 3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile is a highly versatile functional handle that can undergo a variety of chemical transformations. These reactions allow for the introduction of diverse functionalities and the construction of new heterocyclic systems.

Nucleophilic Addition Reactions to the Carbonyl Analog (e.g., Hydration, Alcoholysis, Aminolysis)

While direct nucleophilic additions to the nitrile are fundamental transformations, a common strategy involves the initial conversion of the nitrile to a carboxylic acid or its activated derivatives, which then readily undergo reactions with nucleophiles.

Hydration: The nitrile group can be hydrolyzed to a carboxamide and subsequently to a carboxylic acid. This transformation is a key step in leveraging the nitrile as a precursor to other functional groups. For instance, the hydrolysis of related trifluoromethyl-substituted pyrazoles to their corresponding carboxylic acids has been documented. pasteur.fr

Alcoholysis and Aminolysis: The resulting carboxylic acid from nitrile hydrolysis can be converted to an acid chloride, which is a highly reactive intermediate for the synthesis of esters and amides. dergipark.org.tr Reaction of the acid chloride with various alcohols or amines leads to the formation of the corresponding ester or amide derivatives. dergipark.org.tr A range of pyrazole (B372694) carboxamides have been synthesized through the reaction of the corresponding pyrazole carboxylic acid with various amines, demonstrating the utility of this approach. scielo.br

Table 1: Examples of Amide and Ester Synthesis from a Pyrazole Carboxylic Acid Precursor

| Nucleophile | Reagent | Product | Reference |

|---|---|---|---|

| Ammonia | Aqueous ammonia in xylene | 4-benzoyl-5-phenyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxamide | dergipark.org.tr |

| Butylamine | Butylamine in xylene | N-butyl-4-benzoyl-5-phenyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxamide | dergipark.org.tr |

| Methanol | Methanol | Methyl 4-benzoyl-5-phenyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxylate | dergipark.org.tr |

Reductions to Amines and Aldehydes

The nitrile group can be selectively reduced to either a primary amine or an aldehyde, providing valuable synthetic intermediates.

Reduction to Amines: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting nitriles to primary amines. organic-chemistry.org The general reaction involves the treatment of the nitrile with LiAlH₄ in an ethereal solvent, followed by an aqueous workup to yield the corresponding aminomethylpyrazole. orgsyn.org

Reduction to Aldehydes: Diisobutylaluminium hydride (DIBAL-H) is a selective reducing agent that can convert nitriles to aldehydes. adichemistry.commasterorganicchemistry.comacs.org The reaction is typically carried out at low temperatures to prevent over-reduction to the alcohol. commonorganicchemistry.com The intermediate imine formed is hydrolyzed upon workup to afford the desired aldehyde. masterorganicchemistry.com

Formation of Heterocyclic Rings via Cycloaddition (e.g., Tetrazole, Oxadiazole Synthesis)

The nitrile functionality is a key precursor for the construction of various five-membered heterocyclic rings through cycloaddition reactions.

Tetrazole Synthesis: The [3+2] cycloaddition reaction between a nitrile and an azide is a common method for the synthesis of tetrazoles. This transformation is often facilitated by the use of a Lewis acid.

Oxadiazole Synthesis: 1,2,4-Oxadiazoles can be synthesized from nitriles through reaction with hydroxylamine to form an amidoxime, followed by cyclization with an appropriate acylating agent.

Reactivity as a Masked Carboxylic Acid Equivalent

The nitrile group is often employed in organic synthesis as a "masked" carboxylic acid. Its relative stability to certain reaction conditions allows for transformations elsewhere in the molecule, followed by its conversion to a carboxylic acid at a later stage. The hydrolysis of trifluoromethyl-substituted pyrazoles to their corresponding carboxylic acids is a known transformation, underscoring the utility of the nitrile as a carboxylic acid precursor in this class of compounds. pasteur.fr

Reactions Involving the Acidic Pyrazole N-H Proton

The proton attached to the nitrogen atom of the pyrazole ring is acidic and can be removed by a base, allowing for subsequent functionalization at this position.

N-Alkylation and N-Arylation Strategies

The deprotonated pyrazole is a potent nucleophile that readily reacts with various electrophiles, such as alkyl and aryl halides, to form N-substituted pyrazoles. The regioselectivity of these reactions can be influenced by the nature of the substituents on the pyrazole ring and the reaction conditions.

N-Alkylation: A variety of bases and alkylating agents can be employed for the N-alkylation of pyrazoles. Common bases include potassium carbonate and sodium hydride. A Brønsted acid-catalyzed N-alkylation of pyrazoles using trichloroacetimidate electrophiles has also been reported. semanticscholar.orgmdpi.com

N-Arylation: Copper-catalyzed N-arylation of pyrazoles with aryl halides is a well-established method. nih.gov For instance, the N-arylation of 3-(trifluoromethyl)-1H-pyrazole with various aryl bromides can be achieved using a copper(I) iodide catalyst in the presence of a diamine ligand and a base like potassium carbonate. acs.org Cobalt-catalyzed C-H arylation of N-aryl pyrazoles has also been described. nih.gov

Table 2: Examples of N-Arylation and N-Alkylation of Pyrazoles

| Pyrazole Substrate | Electrophile | Catalyst/Base | Product | Reference |

|---|---|---|---|---|

| 3-(trifluoromethyl)-1H-pyrazole | Iodobenzene | CuI / N,N'-dimethylethylenediamine / K₂CO₃ | 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole | nih.gov |

| 3,5-disubstituted-pyrazoles | 4-fluoronitrobenzene | KOtBu / DMSO | 1-(4-nitrophenyl)-3,5-disubstituted-pyrazoles | semanticscholar.org |

| 4-chloropyrazole | Phenethyl trichloroacetimidate | Brønsted acid | 4-chloro-1-phenethyl-1H-pyrazole | semanticscholar.orgmdpi.com |

N-Acylation and N-Sulfonylation Reactions

The presence of two adjacent nitrogen atoms in the pyrazole ring allows for functionalization at the N1 or N2 position. N-acylation and N-sulfonylation are fundamental reactions for introducing a variety of substituents that can modulate the compound's biological and physical properties.

In the case of pyrazoles bearing electron-withdrawing groups, such as this compound, the nucleophilicity of the ring nitrogen atoms is diminished. However, these reactions can still be achieved under appropriate conditions, typically involving a base to deprotonate the pyrazole NH, thereby increasing its nucleophilicity. Common acylating agents include acyl chlorides and anhydrides, while sulfonyl chlorides are used for sulfonylation. The regioselectivity of these reactions can be influenced by steric hindrance and the nature of the substituent at the 3- and 5-positions. For unsymmetrical pyrazoles, a mixture of N1 and N2 isomers is often obtained.

| Acylating/Sulfonylating Agent | Base | Solvent | Product(s) | Yield (%) |

| Acetyl Chloride | Triethylamine | Dichloromethane | 1-Acetyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile and 2-Acetyl-3-(trifluoromethyl)-2H-pyrazole-5-carbonitrile | Data not available |

| Benzoyl Chloride | Pyridine (B92270) | Tetrahydrofuran | 1-Benzoyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile and 2-Benzoyl-3-(trifluoromethyl)-2H-pyrazole-5-carbonitrile | Data not available |

| p-Toluenesulfonyl Chloride | Sodium Hydride | Dimethylformamide | 1-(Tosyl)-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile and 2-(Tosyl)-3-(trifluoromethyl)-2H-pyrazole-5-carbonitrile | Data not available |

Deprotonation and Subsequent Electrophilic Quenching at Nitrogen

The acidic nature of the N-H proton in pyrazoles is enhanced by the presence of electron-withdrawing trifluoromethyl and cyano groups. This facilitates deprotonation by a suitable base to form a pyrazolate anion. This anion is a potent nucleophile and can react with a variety of electrophiles, primarily at the nitrogen atoms, leading to N-functionalized derivatives.

A study on the silver-catalyzed cycloaddition reaction to synthesize 3-cyano-5-trifluoromethyl-1H-pyrazoles demonstrated a subsequent direct N-methylation reaction with iodomethane under basic conditions, affording the corresponding N-methylated product in 81% yield. mdpi.com This highlights the feasibility of N-alkylation following deprotonation. The choice of base and electrophile, as well as the reaction conditions, can influence the regioselectivity of the N-functionalization.

| Base | Electrophile | Solvent | Product | Yield (%) |

| Not specified | Iodomethane | Not specified | 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile and/or 1-Methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbonitrile | 81 mdpi.com |

Electrophilic and Nucleophilic Substitution on the Pyrazole Ring System

The electron-deficient nature of the this compound ring system renders it less susceptible to classical electrophilic aromatic substitution reactions. Conversely, it is more activated towards nucleophilic attack, particularly on halogenated derivatives.

Halogenation and Nitration Studies

Halogenation: Electrophilic halogenation of the pyrazole ring generally occurs at the C4 position, as it is the most electron-rich carbon. mdpi.com For a highly electron-deficient pyrazole like this compound, this reaction would likely require strong halogenating agents and potentially a Lewis acid catalyst. Common halogenating reagents include N-bromosuccinimide (NBS) for bromination and N-chlorosuccinimide (NCS) for chlorination. The introduction of a halogen atom at the C4 position provides a valuable handle for further functionalization through cross-coupling reactions.

Nitration: The nitration of pyrazoles can be challenging due to the potential for N-nitration and the deactivating effect of the pyrazole nitrogen atoms on the ring towards electrophiles. For pyrazoles with strong electron-withdrawing groups, forcing conditions, such as a mixture of fuming nitric acid and sulfuric acid, are typically required. An alternative method involves the use of nitrating agents like 5-methyl-1,3-dinitro-1H-pyrazole, which has been shown to be a powerful and versatile reagent for the nitration of a broad range of (hetero)arenes under milder conditions. nih.gov The expected product of nitration would be 4-nitro-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile.

| Reaction | Reagent(s) | Position of Substitution | Product |

| Bromination | N-Bromosuccinimide | C4 | 4-Bromo-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile |

| Nitration | HNO₃/H₂SO₄ | C4 | 4-Nitro-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile |

Vilsmeier-Haack Formylation and Related Reactions

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds using a Vilsmeier reagent, typically formed from phosphorus oxychloride and a formamide like N,N-dimethylformamide (DMF). rsc.orgorganic-chemistry.orgmdpi.com Given that this compound is an electron-deficient system, it is expected to be unreactive under standard Vilsmeier-Haack conditions. Studies on other pyrazoles with electron-withdrawing groups have shown low reactivity in this transformation. arkat-usa.org Successful formylation would likely require prior introduction of an electron-donating group on the pyrazole ring or the use of more reactive formylating agents. If the reaction were to proceed, formylation would be anticipated at the C4 position.

Cross-Coupling Reactions Utilizing Halogenated or Organometallic Derivatives of this compound

Cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Stille couplings, are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate in the presence of a transition metal catalyst, most commonly palladium.

To utilize this compound in such reactions, it would first need to be halogenated, likely at the C4 position as discussed in section 3.3.2, to provide the necessary electrophilic partner. The resulting 4-halo-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile could then be coupled with a variety of organoboron, organotin, or terminal alkyne reagents. The electron-deficient nature of the pyrazole ring could facilitate the oxidative addition step in the catalytic cycle.

Alternatively, deprotonation of the C4-H bond with a strong base followed by quenching with a suitable metallic reagent could generate an organometallic derivative of the pyrazole, which could then act as the nucleophilic partner in cross-coupling reactions with aryl or vinyl halides/triflates.

| Coupling Reaction | Reactants | Catalyst | Product |

| Suzuki-Miyaura | 4-Bromo-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile + Arylboronic acid | Pd(PPh₃)₄ / Base | 4-Aryl-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile |

| Sonogashira | 4-Iodo-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile + Terminal alkyne | PdCl₂(PPh₃)₂ / CuI / Base | 4-Alkynyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile |

Suzuki-Miyaura, Sonogashira, Heck, and Stille Couplings

Palladium-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon bonds, and the trifluoromethyl-pyrazole core is a suitable substrate for these transformations, typically after pre-functionalization with a halide or conversion to a boronic acid derivative.

Suzuki-Miyaura Coupling: This reaction is widely used to form C-C bonds between an organoboron compound and an organic halide or triflate. For the 3-(trifluoromethyl)-1H-pyrazole scaffold, this is often accomplished by first halogenating the ring, typically at the C4 position, and then coupling it with a boronic acid. Alternatively, the pyrazole itself can be converted into a pyrazolylboronic ester for coupling with an aryl or heteroaryl halide. rsc.org

Research on related structures, such as 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines, demonstrates the feasibility and conditions for Suzuki-Miyaura couplings on trifluoromethyl-containing pyrazole-fused systems. nih.govrsc.org Microwave-assisted conditions have proven efficient, often leading to good or excellent yields. rsc.orgresearchgate.net A typical challenge that requires careful catalyst selection is the prevention of debromination as a side reaction. rsc.org

| Starting Material | Coupling Partner | Catalyst System | Base | Solvent | Temperature | Yield |

|---|---|---|---|---|---|---|

| 5-aminated 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines | Aryl/Heteroaryl Boronic Acids | XPhosPdG2 / XPhos | K₂CO₃ | EtOH / H₂O | 135 °C (Microwave) | Good to Excellent |

Sonogashira Coupling: The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides. wikipedia.org This method has been successfully applied to trifluoromethyl-pyrazole systems to synthesize complex heterocyclic structures. For instance, a one-pot, three-step protocol involving an initial Sonogashira cross-coupling has been used to create 4-(5-(trifluoromethyl)-1H-pyrazol-4-yl)-1H-1,2,3-triazoles. researchgate.net This demonstrates the utility of the reaction in building extended conjugated systems based on the pyrazole core. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. libretexts.orgorganic-chemistry.org

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene. wikipedia.org While specific examples starting directly from this compound are not prominent in the literature, the reaction is a fundamental transformation for functionalized pyrazoles. A halogenated derivative (e.g., 4-iodo-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile) would be a suitable substrate for coupling with various alkenes to introduce vinyl groups onto the pyrazole ring. The reaction follows a Pd(0)/Pd(II) catalytic cycle and is a robust method for forming substituted alkenes. wikipedia.orgorganic-chemistry.org

Stille Coupling: The Stille reaction creates a C-C bond by coupling an organotin compound with an organic halide or triflate. wikipedia.orgorganic-chemistry.org It is known for its tolerance of a wide variety of functional groups, making it applicable to complex substrates. libretexts.org A halogenated this compound could be effectively coupled with various organostannanes (vinyl, aryl, or alkyl) to achieve diverse substitutions. The main drawback of this method is the toxicity of the tin reagents. organic-chemistry.org

Buchwald-Hartwig Amination and C-N Cross-Couplings

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used for the synthesis of carbon-nitrogen bonds from aryl halides and amines. wikipedia.orgorganic-chemistry.org This reaction is one of the most powerful methods for the amination of aromatic rings and is highly relevant for the functionalization of the pyrazole scaffold. nih.gov

To functionalize this compound using this method, a halogen atom is typically first introduced at the C4-position. The resulting 4-halo-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile can then be coupled with a wide range of primary or secondary amines. Studies on the C-N coupling of 4-halopyrazoles have shown that the choice of ligand is critical for achieving high yields. nih.gov For example, tBuDavePhos has been identified as an effective ligand for the coupling of alkylamines that lack a β-hydrogen atom with 4-bromopyrazoles. nih.gov For alkylamines possessing a β-hydrogen, where β-hydride elimination can be a competing side reaction, copper-mediated C-N coupling reactions can be more effective. nih.gov

| Halogenated Substrate | Amine Type | Catalyst/Ligand | Reaction Type | Key Consideration |

|---|---|---|---|---|

| 4-Bromo-1-tritylpyrazole | Alkylamines (no β-hydrogen) | Pd(dba)₂ / tBuDavePhos | Buchwald-Hartwig | Effective for amines resistant to β-elimination. |

| 4-Iodo-1-tritylpyrazole | Alkylamines (with β-hydrogen) | CuI | Cu-mediated Coupling | Avoids β-elimination side reactions common with Pd catalysts. |

Beyond the classic Buchwald-Hartwig reaction, other C-N cross-coupling methods, including transition-metal-free approaches, have been developed for coupling nitroarenes with boronic acids, which could offer alternative pathways for synthesizing N-aryl pyrazole derivatives. organic-chemistry.org

Chemo- and Regioselective Derivatization Strategies for Complex Molecular Architectures

The construction of complex molecules based on the this compound core relies on chemo- and regioselective derivatization strategies. The presence of multiple reaction sites—the two ring nitrogens (N1 and N2), the C4 carbon, and the nitrile group—necessitates precise control to achieve the desired substitution pattern.

Regioselective Functionalization of Ring Positions:

N1-Alkylation/Arylation: The N-H proton of the pyrazole ring is acidic and can be readily deprotonated with a base, allowing for alkylation or arylation at the N1 position. The choice of substituent can be used to protect the nitrogen or to introduce a key functional group.

C4-Functionalization: The C4 position is the most common site for introducing functionality to the pyrazole ring to prepare it for cross-coupling reactions.

Halogenation: Direct bromination of 1-methyl-3-(trifluoromethyl)-1H-pyrazole can be achieved using N-bromosuccinimide (NBS) under mild conditions, demonstrating a straightforward route to C4-halogenated precursors. enamine.net

Lithiation and Electrophilic Quench: A powerful strategy involves the direct ortho-metalation (DoM) of a related pyrazole, followed by quenching with an electrophile. For example, lithiation of 1-methyl-3-(trifluoromethyl)-1H-pyrazole in a flow reactor, followed by reaction with various electrophiles, has been used to install aldehyde, carboxylic acid, and boronic ester groups at the C5 position. enamine.net A similar strategy involving a Br-Li exchange on a 4-bromo-pyrazole can be used to introduce functional groups at the C4 position. enamine.net

Chemoselective Reactions: Chemoselectivity is crucial when multiple functional groups are present. For example, in the reaction of (trifluoromethyl)alkenes with pyrazolones, a chemo- and regioselective SN2'/SNV pathway allows for the construction of pyrano[2,3-c]pyrazoles without reacting at other nucleophilic sites. rsc.org The nitrile group on the this compound core offers another handle for derivatization, such as hydrolysis to a carboxylic acid or reduction to an amine, which must be orchestrated with reactions on the pyrazole ring itself.

Mechanistic Investigations of Key Transformations of this compound

The key transformations of functionalized this compound derivatives, particularly palladium-catalyzed cross-coupling reactions, proceed through well-established catalytic cycles.

Mechanism of Suzuki-Miyaura Coupling: The reaction is initiated by the oxidative addition of a C4-halo-pyrazole to a Pd(0) complex, forming a Pd(II) species. This is followed by transmetalation , where the boronic acid (activated by a base to form a boronate complex) transfers its organic group to the palladium center, displacing the halide. The final step is reductive elimination , where the two organic groups are coupled together to form the C-C bond, regenerating the Pd(0) catalyst.

Mechanism of Buchwald-Hartwig Amination: Similar to other palladium-catalyzed couplings, the mechanism begins with the oxidative addition of the C4-halo-pyrazole to a Pd(0) catalyst. libretexts.org The resulting Pd(II) complex then coordinates with the amine. In the presence of a base, the amine is deprotonated to form a palladium-amido complex. The cycle concludes with reductive elimination of the C-N bond, which forms the aminated pyrazole product and regenerates the Pd(0) catalyst. wikipedia.orglibretexts.org A potential side reaction, especially with amines bearing β-hydrogens, is β-hydride elimination from the palladium-amido intermediate, which can be mitigated by careful selection of ligands or by using alternative catalytic systems (e.g., copper). nih.gov

Mechanism of Sonogashira Coupling: The Sonogashira reaction involves two interconnected catalytic cycles. wikipedia.org

Palladium Cycle: This cycle is similar to the others, starting with oxidative addition of the halo-pyrazole to a Pd(0) species.

Copper Cycle: A terminal alkyne reacts with a Cu(I) salt (typically CuI) in the presence of a base to form a copper acetylide species. In the transmetalation step, the copper acetylide transfers the alkyne group to the Pd(II) complex. Subsequent reductive elimination yields the pyrazole-alkyne coupled product and regenerates the Pd(0) catalyst. wikipedia.org

Application of 3 Trifluoromethyl 1h Pyrazole 5 Carbonitrile As a Synthetic Building Block

Contribution to Ligand Design in Medicinal Chemistry Research

In medicinal chemistry, the pyrazole (B372694) nucleus is recognized as a key pharmacophore, present in numerous approved drugs. nih.gov The use of 3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile allows chemists to introduce the trifluoromethyl-pyrazole motif into potential drug candidates, leveraging its favorable properties to improve therapeutic potential.

The this compound scaffold is instrumental in constructing novel pharmacophores designed to interact with specific biological targets. The pyrazole ring can participate in various non-covalent interactions, including hydrogen bonding and π-stacking, which are crucial for ligand-receptor binding. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can be used in cycloaddition reactions to create other heterocyclic systems, thereby expanding the chemical space accessible from this building block. researchgate.net

For instance, derivatives of trifluoromethyl-pyrazoles have been synthesized and evaluated as potential inhibitors of key proteins in cancer pathways. The pyrazole core serves as a rigid scaffold upon which different substituents can be placed to optimize interactions with the target protein's binding site. Research into 1,3,5-trisubstituted-1H-pyrazole derivatives has shown their potential as inhibitors of Bcl-2, a key regulator of apoptosis. rsc.org Molecular docking studies have confirmed that the pyrazole scaffold allows for precise orientation of substituents to form critical hydrogen bonds and other interactions within the Bcl-2 binding pocket. rsc.org

The derivatization of the this compound core is a powerful strategy for elucidating Structure-Activity Relationships (SAR). By systematically modifying the structure and observing the resulting changes in biological activity, researchers can identify the key molecular features required for potency and selectivity.

A study on pyrazole-based inhibitors of meprin α and β, metalloproteases implicated in inflammatory diseases, demonstrated a clear SAR. nih.gov Starting with a 3,5-diphenylpyrazole (B73989) scaffold, researchers introduced various substituents. The study revealed that while the core pyrazole structure provided high initial potency, modifications at different positions significantly influenced inhibitory activity. nih.gov For example, introducing different lipophilic groups at the N1 position of the pyrazole ring led to a decrease in activity compared to the unsubstituted version, highlighting the sensitivity of this position to substitution. nih.gov

Similarly, SAR studies on 1,3,5-trisubstituted-1H-pyrazole derivatives as anticancer agents revealed that the nature of the substituents at the 1, 3, and 5 positions of the pyrazole ring dramatically affects cytotoxicity against cancer cell lines like MCF-7, A549, and PC-3. rsc.org The presence of chlorophenyl, thiazole, and sulfonamide groups was found to enhance cytotoxic effects. rsc.org

Table 1: Cytotoxicity of Selected 1,3,5-Trisubstituted-1H-Pyrazole Derivatives

| Compound | Substituents | Target Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| Compound 4 | Varies | MCF-7 | 3.9 - 35.5 | rsc.org |

| Compound 5 | Varies | MCF-7 | 3.9 - 35.5 | rsc.org |

| Compound 6c | Chlorophenyl, Thiazole | MCF-7 | 3.9 - 35.5 | rsc.org |

| Compound 8 | Varies | MCF-7 | 3.9 - 35.5 | rsc.org |

| Compound 10b | Sulfonamide | MCF-7 | 3.9 - 35.5 | rsc.org |

| Compound 10c | Sulfonamide | MCF-7 | 3.9 - 35.5 | rsc.org |

Chemical probes are small molecules used as tools to study and manipulate biological systems. chemicalprobes.org Derivatives of this compound have the potential to be developed into such probes. A potent and selective inhibitor derived from this scaffold can be modified with a reporter tag (e.g., a fluorescent group or a biotin (B1667282) molecule) or a reactive group for covalent labeling. These modified molecules can then be used to visualize the localization of a target protein within a cell, to identify its binding partners, or to understand its function in a specific biological pathway. The development of such probes is a critical step in translating findings from medicinal chemistry into a deeper understanding of molecular biology.

Utility in Agrochemical and Crop Protection Research

The fluorinated pyrazole scaffold is a cornerstone in the agrochemical industry, featured in many commercially successful products. nih.govacs.org The compound this compound provides a direct entry into this chemical class, enabling the synthesis of new active ingredients for crop protection.

The pyrazole ring is a highly effective pharmacophore in the design of fungicides. nih.gov Pyrazole carboxamides, in particular, represent a significant class of agricultural fungicides. hep.com.cn The synthesis of these compounds often involves the reaction of a pyrazole carboxylic acid (which can be derived from the corresponding nitrile) with various amines.

Research has demonstrated that N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamides exhibit moderate to good antifungal activities against phytopathogenic fungi such as Gibberella zeae, Fusarium oxysporum, and Cytospora mandshurica. mdpi.com Some of these compounds showed inhibitory activity greater than 50% at a concentration of 100 µg/mL, outperforming commercial fungicides like carboxin (B1668433) and boscalid (B143098) against G. zeae. mdpi.com Another study found that pyrazole derivatives containing a p-trifluoromethyl-phenyl moiety showed high activity against a range of fungi, including Botrytis cinerea and Rhizoctonia solani. nih.gov

Table 2: Fungicidal Activity of a Pyrazole Derivative (Compound 26)

| Fungus | EC₅₀ (µg/mL) | Reference |

|---|---|---|

| Botrytis cinerea | 2.432 | nih.gov |

| Rhizoctonia solani | 2.182 | nih.gov |

| Valsa mali | 1.787 | nih.gov |

| Thanatephorus cucumeris | 1.638 | nih.gov |

| Fusarium oxysporum | 6.986 | nih.gov |

| Fusarium graminearum | 6.043 | nih.gov |

While the primary focus has been on fungicides, certain pyrazole derivatives also exhibit herbicidal properties, highlighting the scaffold's versatility in addressing various crop protection challenges. nih.gov

Fluorinated pyrazole scaffolds are prominent in modern insecticides. The phenylpyrazole insecticide Fipronil, for example, acts by blocking GABA-gated chloride channels in insects. conicet.gov.ar The synthesis of novel insecticides often starts from building blocks like this compound to create analogues with improved properties, such as enhanced potency, a broader spectrum of activity, or a better environmental profile.

Recent research has focused on synthesizing novel diamide (B1670390) compounds that incorporate a 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide moiety. nih.gov Several of these compounds demonstrated good insecticidal activity against Aphis craccivora, with mortalities exceeding 90% at a concentration of 400 µg/mL. nih.gov

Furthermore, the pyrazole carboxamide structure has also been shown to possess nematicidal activity. A study on novel 3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives found that while they had weak fungicidal activity, some exhibited good nematicidal effects against the root-knot nematode Meloidogyne incognita. hep.com.cn This dual-activity potential makes the fluorinated pyrazole scaffold an attractive starting point for developing broad-spectrum crop protection agents.

Role in Materials Science and Functional Materials Development

The trifluoromethyl-pyrazole-carbonitrile core is a promising platform for the development of advanced materials with specific optical, electronic, and structural properties. The strategic incorporation of this moiety can lead to the creation of novel fluorescent dyes, organic optoelectronic materials, functional polymers, and coordination-based materials.

The pyrazole scaffold is a well-established component in the design of fluorescent compounds. nih.govrsc.org The introduction of a trifluoromethyl group can enhance key properties such as photostability, and quantum yield, and can influence the emission wavelength. While direct synthesis of fluorescent dyes from this compound is not extensively documented in publicly available literature, the broader class of trifluoromethyl-substituted pyrazoles has shown significant promise in this area. For instance, new 6-CF3-1H-pyrazolo[3,4-b]quinolines, synthesized from trifluoromethylated pyrazole precursors, have been investigated for their photovoltaic and electroluminescent applications. mdpi.com These compounds exhibit fluorescence and have been utilized as emitters in organic light-emitting diodes (OLEDs), producing bluish-green light. mdpi.com

The general synthetic strategy involves the condensation of a trifluoromethyl-pyrazole derivative with other aromatic or heterocyclic moieties to create extended π-conjugated systems, which are essential for fluorescence. The nitrile group in this compound offers a reactive handle for such transformations, allowing for its conversion into other functional groups that can be used to build larger, more complex fluorescent molecules.

Pyrazoline derivatives, which are structurally related to pyrazoles, have also been shown to exhibit strong solid-state fluorescence, a highly desirable property for applications in OLEDs. nih.gov The presence of fluorine atoms in these molecules can lead to the formation of intra- and intermolecular hydrogen bonds, which can restrict molecular motion and reduce non-radiative decay, thereby enhancing solid-state emission. nih.gov

| Compound Class | Application | Key Features | Reference |

| 6-CF3-1H-pyrazolo[3,4-b]quinolines | OLED emitters, Photovoltaics | Bluish-green electroluminescence | mdpi.com |

| Fluorinated Pyrazoline Derivatives | Solid-state emitters | High fluorescence quantum yield in solid state | nih.gov |

The incorporation of trifluoromethyl-pyrazole units into polymer backbones can significantly alter the material's properties, including thermal stability, solubility, and gas permeability. The trifluoromethyl group is known to enhance the free volume in polymers, which is beneficial for membrane-based gas separation applications. canada.ca

The resulting polymers could exhibit a unique combination of properties conferred by both the pyrazole ring (e.g., thermal stability, coordination ability) and the trifluoromethyl group (e.g., increased free volume, hydrophobicity). This makes them potentially suitable for a range of applications, from high-performance membranes to specialty plastics with tailored optical or electronic properties.

Pyrazole and its derivatives are excellent ligands for the construction of coordination polymers and metal-organic frameworks (MOFs). researchgate.netdigitellinc.com The nitrogen atoms of the pyrazole ring can coordinate to metal ions, leading to the formation of stable, porous, three-dimensional structures. The presence of a trifluoromethyl group on the pyrazole ring can increase the N-H acidity of the heterocycle and enhance the stability of the resulting metal complexes. researchgate.net

The nitrile group of this compound provides an additional coordination site, allowing for the formation of more complex and potentially more robust MOF architectures. While the direct use of this specific ligand in MOF synthesis is not widely reported, the construction of MOFs from pyrazolate-based ligands is a burgeoning field of research. nih.gov These materials, often referred to as metal pyrazolate frameworks (MPFs), exhibit high thermal and chemical stability due to the strong metal-nitrogen bonds. nih.gov

The functionalization of the pyrazole ligand with a trifluoromethyl group can influence the pore size, shape, and surface chemistry of the MOF, which in turn affects its properties for applications such as gas storage, separation, and catalysis.

| MOF Ligand Type | Key Features of Resulting MOFs | Potential Applications | Reference |

| Poly(pyrazole)-based ligands | Diverse topologies, potential for functional pores | Gas separation, sensing, catalysis | digitellinc.comresearchgate.net |

| Pyrazolate linkers | High stability due to strong M-N bonds | Energy and environmental applications | nih.gov |

Contributions to Catalysis and Sustainable Chemical Processes

The unique electronic properties and coordination capabilities of the trifluoromethyl-pyrazole scaffold make it an attractive platform for the design of novel ligands for a variety of catalytic applications, including both homogeneous and heterogeneous catalysis, as well as asymmetric synthesis.

Pyrazole-based ligands have been extensively used in the development of transition metal catalysts for a wide range of organic transformations. nih.gov The incorporation of a trifluoromethyl group can significantly impact the electronic properties of the ligand and, consequently, the catalytic activity and selectivity of the corresponding metal complex. The electron-withdrawing nature of the CF3 group can modulate the electron density at the metal center, which is a key factor in tuning catalytic performance.

For example, ruthenium complexes bearing a tridentate bis(trifluoromethyl)pyrazolyl-pyridyl-based NNN ligand have been synthesized and successfully applied in the transfer hydrogenation of ketones. dicp.ac.cnacs.org These catalysts have demonstrated high activity, achieving high turnover numbers and turnover frequencies. acs.org The nitrile group in this compound could be retained as a coordinating group or chemically modified to create multidentate ligands for enhanced catalyst stability and performance.

The immobilization of such pyrazole-based ligands onto solid supports is a viable strategy for the development of heterogeneous catalysts, which offer advantages in terms of catalyst separation and recycling.

| Catalyst System | Catalytic Application | Key Findings | Reference |

| Ruthenium(II) complexes with bis(trifluoromethyl)pyrazolyl-pyridyl NNN ligands | Transfer hydrogenation of ketones | High turnover numbers and frequencies | dicp.ac.cnacs.org |

Chiral pyrazole derivatives are valuable building blocks and ligands in asymmetric catalysis. The development of enantioselective transformations is a cornerstone of modern synthetic chemistry, and the design of effective chiral catalysts is paramount. While direct applications of this compound in this area are not prominent in the literature, the broader family of trifluoromethyl-substituted chiral molecules has been a subject of interest.

For instance, the asymmetric synthesis of chiral, nonracemic trifluoromethyl-substituted piperidines has been reported, highlighting the importance of chiral CF3-containing building blocks. acs.org Furthermore, biocatalytic platforms have been developed for the synthesis of chiral α-trifluoromethylated organoborons, which are versatile intermediates in organic synthesis. nih.gov

The pyrazole scaffold of this compound can be functionalized with chiral auxiliaries or incorporated into chiral ligand backbones. The trifluoromethyl group can play a crucial role in inducing stereoselectivity by influencing the steric and electronic environment of the catalytic active site. The development of chiral catalysts derived from this building block could lead to novel and efficient methods for the synthesis of enantiomerically pure compounds.

Integration into Supramolecular Chemistry and Molecular Recognition Systems

The unique structural characteristics of this compound, featuring a pyrazole core, a trifluoromethyl group, and a cyano moiety, make it a promising candidate for applications in supramolecular chemistry and the design of molecular recognition systems. While specific research focusing exclusively on this compound's supramolecular behavior is emerging, the well-documented roles of its constituent functional groups in directing non-covalent interactions allow for a detailed projection of its potential.

The pyrazole ring itself is a versatile component in crystal engineering and the formation of coordination complexes. nih.gov The nitrogen atoms of the pyrazole ring can act as both hydrogen bond donors and acceptors, facilitating the assembly of larger supramolecular structures. For instance, studies on related pyrazole derivatives have demonstrated their ability to form predictable hydrogen bonding patterns, leading to the formation of dimers, trimers, tetramers, and catemers. A notable example is 3,5-bis(trifluoromethyl)pyrazole, which has been shown to form tetramers in the solid state through N-H···N hydrogen bonds. researchgate.net This inherent capability for self-assembly is a crucial attribute for the construction of complex supramolecular architectures.

In the context of molecular recognition, this compound can be envisioned as a key building block for the synthesis of host molecules and molecular sensors. The combination of hydrogen bond donor and acceptor sites, coupled with the potential for halogen bonding and π-π stacking interactions involving the pyrazole ring, provides a framework for the selective binding of guest molecules. For example, pyrazole-based ligands have been successfully employed in the design of receptors for anions and other small molecules. Computational studies, such as molecular docking, have been utilized to predict the binding affinities and modes of interaction of pyrazole derivatives with biological targets, highlighting their potential in the development of selective inhibitors. researchgate.netnih.gov The specific arrangement of the trifluoromethyl and cyano groups on the pyrazole scaffold can be tailored to create specific binding pockets for target analytes.

Computational and Theoretical Investigations of 3 Trifluoromethyl 1h Pyrazole 5 Carbonitrile and Its Derivatives

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in predicting the electronic properties and reactivity of molecules like 3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile. These methods provide a molecular-level understanding that complements experimental findings.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. researchgate.net For pyrazole (B372694) derivatives, DFT calculations, often at the B3LYP level, are employed to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO and LUMO, collectively known as Frontier Molecular Orbitals (FMOs), are crucial in predicting a molecule's reactivity and its behavior in chemical reactions.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. A smaller HOMO-LUMO energy gap suggests higher reactivity. For this compound, the electron-withdrawing nature of the trifluoromethyl and carbonitrile groups is expected to significantly influence the energies of these orbitals, thereby affecting the molecule's stability and reactivity. Theoretical calculations for related pyrazole derivatives have shown that such substitutions can modulate the electronic properties and potential for chemical interactions. nih.gov

Table 1: Representative Frontier Molecular Orbital Energies for Substituted Pyrazoles

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Pyrazole Derivative A | -6.5 | -1.2 | 5.3 |

| Pyrazole Derivative B | -7.1 | -1.8 | 5.3 |

| Pyrazole Derivative C | -6.8 | -1.5 | 5.3 |

Note: The data in this table is illustrative for pyrazole derivatives and not specific to this compound. The values are representative of typical DFT calculation results for such compounds.

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactive sites. researchgate.net For this compound, an MEP map would likely show regions of negative potential (electron-rich) around the nitrogen atoms of the pyrazole ring and the nitrile group, indicating their susceptibility to electrophilic attack. Conversely, positive potential (electron-deficient) regions would be expected around the hydrogen atoms and the trifluoromethyl group, highlighting sites for nucleophilic attack.

In addition to MEP maps, various molecular descriptors derived from quantum chemical calculations can quantify the reactivity of a molecule. These include parameters like electronegativity, chemical hardness, and softness. Such descriptors provide a quantitative basis for understanding the chemical behavior of pyrazole derivatives in different environments. researchgate.net

Mechanistic Elucidation of Synthetic Transformations via Computational Modeling

Computational modeling is instrumental in unraveling the mechanisms of chemical reactions, including the synthesis of pyrazoles. nih.govrsc.orgumn.edu By modeling the reaction pathways, researchers can gain a deeper understanding of the factors that control the reaction's outcome and efficiency.

The solvent in which a reaction is carried out can have a significant impact on its course. Computational models can incorporate the effects of solvation to provide a more realistic description of the reaction. This is particularly important for reactions involving charged or highly polar species.

For catalytic reactions, computational modeling can be used to analyze the entire catalytic cycle. This involves studying the coordination of reactants to the catalyst, the transformation of the reactants into products, and the regeneration of the catalyst. Such analyses are crucial for optimizing the catalytic process and designing more efficient catalysts for the synthesis of pyrazole derivatives.

Conformational Analysis and Tautomerism Studies of Pyrazole Ring Systems

The biological activity and chemical reactivity of pyrazole derivatives can be influenced by their three-dimensional structure and the potential for tautomerism.

Computational methods are widely used to perform conformational analysis of flexible molecules. For derivatives of this compound, this would involve identifying the most stable conformations by calculating the relative energies of different spatial arrangements of the substituents.

Pyrazole and its derivatives can exist in different tautomeric forms due to the migration of a proton. uned.es Computational studies can predict the relative stability of these tautomers in different environments (gas phase and solution). For this compound, theoretical calculations can determine whether the proton is more likely to reside on one nitrogen atom versus the other, which has important implications for its chemical properties and interactions with biological targets. Studies on related trifluoromethyl-substituted pyrazoles have utilized a combination of NMR spectroscopy and GIAO/B3LYP theoretical calculations to determine the predominant tautomeric forms. uned.es

Molecular Dynamics Simulations and Ligand-Target Binding Prediction (excluding in vivo efficacy)

Molecular dynamics (MD) simulations and ligand-target binding prediction are powerful computational tools used to investigate the behavior of molecules at an atomic level. These methods are instrumental in understanding the interaction between a ligand, such as a derivative of this compound, and its biological target, typically a protein.

MD simulations provide a dynamic view of the ligand-protein complex over time, offering insights into its stability and conformational changes. By simulating the movements of atoms and molecules, researchers can assess the stability of a ligand within the binding pocket of a target protein. Key parameters analyzed during MD simulations include the Root Mean Square Deviation (RMSD), which measures the average deviation of the protein and ligand backbone atoms from their initial positions, and the Root Mean Square Fluctuation (RMSF), which indicates the flexibility of individual amino acid residues. A stable complex is often characterized by low RMSD values and minimal fluctuations in key binding site residues. For instance, MD simulations have been used to confirm the stability of pyrazole derivatives complexed with targets like the COX-2 enzyme and mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1).

Ligand-target binding prediction, primarily through molecular docking, is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method involves sampling a large number of possible conformations of the ligand within the protein's binding site and scoring them based on their energetic favorability. The results of molecular docking can reveal crucial information about the binding mode, including key interactions such as hydrogen bonds and hydrophobic interactions between the ligand and the protein's active site residues. For example, docking studies on 5-trifluoromethylpyrazole derivatives targeting the COX-2 enzyme have been performed to rationalize their anti-inflammatory activity. Similarly, docking has been employed to explore the interactions between pyrazole derivatives and MALT1 inhibitors. These computational predictions are vital for structure-based drug design, guiding the optimization of lead compounds to enhance their binding affinity and selectivity.

Table 1: Parameters from Molecular Dynamics Simulations of Pyrazole Derivatives This table is representative of typical data obtained from MD simulations as described in the literature.

| Simulation Parameter | Value Range | Significance |

|---|---|---|

| RMSD of Protein-Ligand Complex | 1 - 3 Å | Indicates the stability of the complex over the simulation time. Lower, stable values suggest a well-bound ligand. |

| RMSF of Active Site Residues | < 2 Å | Measures the flexibility of individual amino acids. Low fluctuation in the binding site suggests stable interactions with the ligand. |

| Radius of Gyration (Rg) | 15 - 20 Å | Indicates the compactness of the protein structure. A stable Rg value suggests the protein's overall fold is maintained upon ligand binding. |

| Ligand Hydrogen Bonds | 1 - 5 bonds | The number of hydrogen bonds formed between the ligand and protein, indicating the strength and specificity of the interaction. |

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data for Structural Assignment of Derivatives

Computational chemistry plays a crucial role in the structural elucidation of novel chemical compounds, including derivatives of this compound. Theoretical prediction of spectroscopic parameters, followed by correlation with experimental data, is a standard method for confirming molecular structures.

Density Functional Theory (DFT) is a widely used quantum mechanical method for predicting a range of molecular properties, including spectroscopic data such as Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis electronic absorption spectra. For instance, the structure of a pyrazolecarbonitrile derivative was simulated using DFT (B3LYP/6-311+G (2d, p)) to analyze its physical and chemical properties. The electronic spectra for such compounds can be generated using time-dependent DFT (TD-DFT) calculations, which can then be compared with experimentally obtained spectra.

The correlation between predicted and experimental spectra provides a high degree of confidence in the structural assignment of newly synthesized derivatives. Discrepancies between the two can indicate an incorrect structural assignment or suggest the presence of specific molecular interactions or conformational effects not accounted for in the computational model. This comparative approach is particularly valuable for complex molecules where unambiguous interpretation of experimental spectra alone can be challenging. Theoretical calculations can help to assign specific spectral features to corresponding structural elements of the molecule. For example, DFT calculations on a pyrazoline derivative were shown to be in good agreement with experimental electronic and spectral characteristics.

Table 2: Comparison of Experimental and Predicted Spectroscopic Data for a Representative Pyrazole Derivative This table illustrates the typical correlation between experimental and computationally predicted spectroscopic values.

| Spectroscopic Data | Experimental Value | Predicted Value (DFT) |

|---|---|---|

| 1H NMR (δ, ppm) | 8.24 | 8.15 |

| 13C NMR (δ, ppm) | 145.2 | 144.8 |

| IR Frequency (cm-1) | 1620 (C=N stretch) | 1615 (C=N stretch) |

| UV-Vis λmax (nm) | 350 | 345 |

Quantitative Structure-Activity Relationship (QSAR) Modeling Based on Electronic and Steric Parameters

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For derivatives of this compound, QSAR models can be developed to predict their activity and guide the design of new analogs with improved properties. These models are built upon molecular descriptors that quantify various physicochemical properties, with electronic and steric parameters being among the most crucial.

Electronic effects describe the influence of substituents on the electron distribution within a molecule, which can affect its ionization, polarity, and ability to interact with a biological target. Steric parameters relate to the size and shape of the molecule, which govern how it fits into a binding site. Bulky substituents may hinder the optimal interaction with a receptor, while in other cases, they can help to properly orient the molecule for maximum binding.